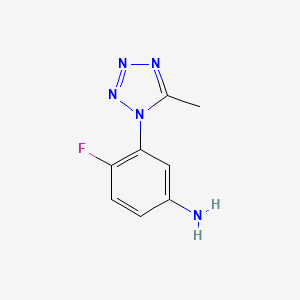
4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Übersicht
Beschreibung
4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is a useful research compound. Its molecular formula is C8H8FN5 and its molecular weight is 193.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C11H13FN6
- CAS Number : 1156374-64-9
- Molecular Weight : 232.26 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its role in modulating enzymatic activity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown IC50 values in the low micromolar range against human colon cancer (SW480, SW620) and leukemia (K562) cell lines. This suggests a potent ability to inhibit cancer cell proliferation .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Studies indicate that it promotes late apoptosis in cancer cells, leading to significant reductions in cell viability .
- Inhibition of Kinases : Similar tetrazole derivatives have been reported to inhibit specific kinases involved in cancer progression, which may be relevant for the studied compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the tetrazole ring and aniline structure can significantly influence biological activity. Research suggests that:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target enzymes or receptors .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Study on Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and tested for anticancer activity. Compounds with similar structural features demonstrated enhanced cytotoxicity against breast and colon cancer cells .
- Pharmacological Screening : In a high-throughput screening of over 340 million compounds for SARS-CoV-2 inhibitors, derivatives resembling the studied compound were identified as potential candidates due to their inhibitory effects on viral proteases .
Eigenschaften
IUPAC Name |
4-fluoro-3-(5-methyltetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN5/c1-5-11-12-13-14(5)8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEKNWHWVBFMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















